![molecular formula C15H17ClN2O2 B12907844 4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-06-8](/img/structure/B12907844.png)
4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro, propyl, and methylbenzyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base like potassium carbonate.
Attachment of the (3-Methylbenzyl)oxy Group: The final step involves the etherification of the pyridazinone core with 3-methylbenzyl alcohol using reagents like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinones.
科学研究应用
4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Chloro-5-methyl-2-((3-methylbenzyl)oxy)phenol
- (4-chloro-5-methyl-2-((3-methylbenzyl)oxy)phenyl)boronic acid
Uniqueness
4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
88094-06-8 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC 名称 |
4-chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-7-18-15(19)14(16)13(9-17-18)20-10-12-6-4-5-11(2)8-12/h4-6,8-9H,3,7,10H2,1-2H3 |
InChI 键 |
NIZDKYKYGQQEQT-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=CC(=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


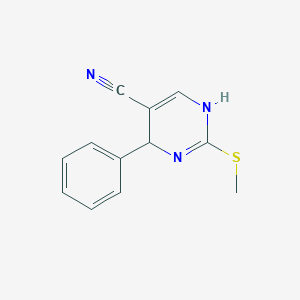
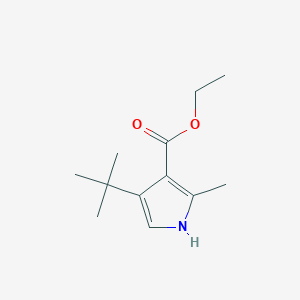
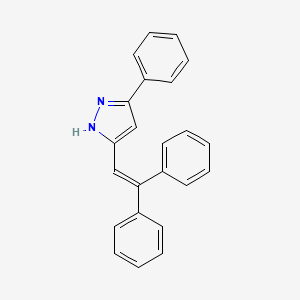




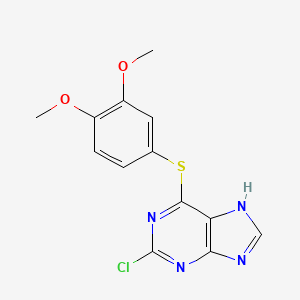
![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
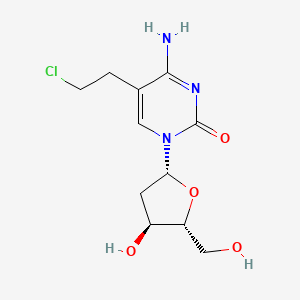
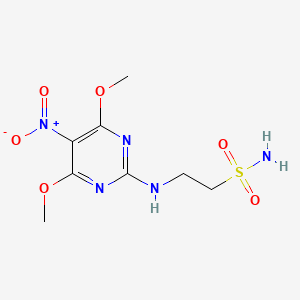

![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
